Methyl formate

Catalog No.
S590261
CAS No.
107-31-3
M.F
C2H4O2
HCOOCH3
C2H4O2
M. Wt
60.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl formate

CAS Number

107-31-3

Product Name

Methyl formate

IUPAC Name

methyl formate

Molecular Formula

C2H4O2
HCOOCH3
C2H4O2

Molecular Weight

60.05 g/mol

InChI

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3

InChI Key

TZIHFWKZFHZASV-UHFFFAOYSA-N

SMILES

COC=O

solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)
4.40 M
28.35 kJ/mol at 25 °C
Soluble in ether, chloroform; miscible with ethanol
In water, 230,000 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 30 (good)
30%

Synonyms

methyl formate, methyl formate, 18O-methyl ester-labeled, methyl formate, formic-18O-acid-O-methyl-labeled, methyl formate, hydride

Canonical SMILES

COC=O

The exact mass of the compound Methyl formate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 72° f (ntp, 1992)4.40 m28.35 kj/mol at 25 °csoluble in ether, chloroform; miscible with ethanolin water, 230,000 mg/l at 25 °csolubility in water, g/100ml at 20 °c: 30 (good)30%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Formic Acid Esters - Supplementary Records. It belongs to the ontological category of formate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl formate, also known as methyl methanoate, is the methyl ester of formic acid and the simplest example of a carboxylate ester. It is a highly volatile, colorless liquid utilized as a key C1 building block in the industrial synthesis of compounds like formamide, dimethylformamide, and formic acid itself. Its high vapor pressure and low boiling point also make it a functional choice for applications requiring rapid evaporation, such as a blowing agent for polyurethane foams and as a component in quick-drying finishes. These physical properties are central to its procurement over other chemical alternatives.

While other formylating agents and esters exist, substituting methyl formate often introduces significant process inefficiencies or chemical incompatibilities. Using formic acid, for instance, introduces a corrosive, acidic medium that can be detrimental to sensitive substrates and require specialized equipment. Opting for the next homolog, ethyl formate, results in a substantially higher boiling point, complicating its removal from reaction mixtures and increasing energy costs, particularly for thermally sensitive products. Methyl formate's unique combination of a neutral pH, high volatility, and role as an effective C1 source makes it non-interchangeable for processes optimized for mild conditions and efficient solvent stripping.

Superior Processability: Significantly Lower Boiling Point for Efficient Removal

Methyl formate's extremely low boiling point is a critical attribute for process efficiency, enabling its removal from reaction mixtures with minimal energy input and under mild thermal conditions. This protects thermally sensitive products from degradation that could occur at the higher temperatures required to remove common substitutes.

Evidence DimensionBoiling Point at Standard Pressure
Target Compound Data32 °C
Comparator Or BaselineEthyl Formate: 54 °C. Formic Acid: 100.8 °C.
Quantified Difference22 °C lower than Ethyl Formate; 68.8 °C lower than Formic Acid.
ConditionsStandard atmospheric pressure (1 atm).

This drastic difference in boiling point directly translates to lower energy costs, faster cycle times, and higher yields for thermally labile compounds.

Precursor Suitability: Effective Aprotic Formylating Agent for Amine Synthesis

As a neutral, aprotic formylating agent, methyl formate enables the high-yield conversion of amines to formamides under mild, often room-temperature, conditions, particularly with a suitable catalyst. Unlike formic acid, which requires higher temperatures and can cause side reactions due to its acidity, methyl formate provides a cleaner reaction profile. In a study on amine formylation, reactions with methyl formate catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) proceeded rapidly at room temperature for reactive amines and gave high yields for aromatic amines, demonstrating a significant process advantage over traditional methods.

Evidence DimensionFormylation Reaction Conditions & Yield
Target Compound DataHigh yields (e.g., 96% for N-methylformylaniline) under mild conditions (room temperature to 80°C) using catalytic base.
Comparator Or BaselineFormic acid: Often requires elevated temperatures (reflux) for dehydration to drive the reaction to completion.
Quantified DifferenceEnables reactions at significantly lower temperatures compared to formic acid, avoiding thermal decomposition of sensitive substrates.
ConditionsCatalytic N-formylation of various aliphatic and aromatic amines.

For synthesizing formamides from acid-sensitive or sterically hindered amines, methyl formate offers a milder, more selective, and often higher-yielding alternative to acidic reagents.

Industrial Utility: Effective Blowing Agent for Polyurethane Foam Insulation

Methyl formate is utilized as a physical blowing agent in the production of rigid polyurethane (PU) foams, valued for its zero ozone depletion potential (ODP) and very low global warming potential (GWP). While its intrinsic thermal conductivity is higher than next-generation HFOs, it offers a cost-effective, VOC-exempt option. Studies show that blending methyl formate with other agents like HFO-1233zd(E) can maintain excellent insulation performance while optimizing the overall cost and physical properties of the foam system. However, its use as a sole blowing agent can present challenges with dimensional stability in some formulations.

Evidence DimensionBlowing Agent Properties
Target Compound DataZero ODP, low GWP, VOC-exempt, low molecular weight, liquid at room temperature.
Comparator Or BaselineHydrocarbons (e.g., pentane): Flammable, contribute to VOCs. HFCs (e.g., HFC-245fa): High GWP.
Quantified DifferenceOffers a superior environmental profile compared to previous generations of blowing agents (CFCs, HCFCs, HFCs) and avoids the VOC classification of hydrocarbons.
ConditionsProduction of rigid polyurethane insulation foams.

For foam manufacturers balancing cost, performance, and environmental regulations, methyl formate provides a proven, economically viable, and environmentally responsible blowing agent option, especially in blends.

Synthesis of Thermally Labile or Acid-Sensitive Formamides

Ideal for formylation reactions where substrates or products are prone to degradation at high temperatures or in the presence of acid. The low boiling point of methyl formate allows for its easy removal post-reaction without requiring harsh heating, preserving product integrity.

Large-Scale Production of Formic Acid and Dimethylformamide (DMF)

Serves as the primary industrial precursor in the two-stage process to manufacture formic acid, where methanol is first carbonylated to methyl formate, which is then hydrolyzed. This route is a cornerstone of modern formic acid production.

Formulation of Environmentally Compliant Polyurethane Foam Systems

Used as a blowing agent, often in blends, to meet environmental regulations (zero ODP, low GWP, VOC-exempt) while managing formulation costs. It is a suitable choice for manufacturers transitioning away from high-GWP HFCs or seeking to reduce the flammability and VOC content associated with hydrocarbon blowing agents.

Physical Description

Methyl formate appears as a clear colorless liquid with an agreeable odor. Flash point -27°F. Less dense than water Vapors heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a pleasant odor.
Colorless liquid with a pleasant odor. [Note: A gas above 89°F.]

Color/Form

Colorless liquid [Note: A gas above 89 degrees F].

Boiling Point

88.7 °F at 760 mm Hg (NTP, 1992)
31.7 °C
31.5 °C
32 °C
89°F

Flash Point

-26 °F (NTP, 1992)
-2 °F (-19 °C) (Closed Cup)
-19 °C
-26°F
-2°F

Vapor Density

2.07 (NTP, 1992) (Relative to Air)
2.07 (Air= 1)
Relative vapor density (air = 1): 2.1
2.07

Density

0.977 at 68 °F (USCG, 1999)
0.987 at 15 °C/15 °C
Relative density (water = 1): 0.97
0.98

LogP

0.03 (LogP)
log Kow = 0.03
-0.21

Odor

Agreeable
Pleasant odor.

Melting Point

-147.6 °F (NTP, 1992)
-99.0 °C
-99.8 °C
-100 °C
-148°F

UNII

1MPH591FTG

GHS Hazard Statements

H224: Extremely flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

400 mm Hg at 61 °F ; 476 mm Hg at 68° F (NTP, 1992)
585.73 mmHg
585.7 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 20 °C: 64
476 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

107-31-3

Wikipedia

Methyl formate

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 4th degree

Methods of Manufacturing

Reaction of methanol, carbon monoxide, and steam, over a charcoal or sodium methoxide catalyst at 200 degrees C and 200 atmospheres of pressure.
Methyl formate is produced by base-catalyzed carbonylation of methanol.
By heating methanol with sodium formate and hydrochloric acid with subsequent distillation.

General Manufacturing Information

All other basic organic chemical manufacturing
Construction
Fabricated metal product manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Formic acid, methyl ester: ACTIVE
Areginal: mixture of methyl formate and ethyl formate.
As a general industrial solvent it is often mixed with other esters such as ethyl formate, methyl acetate and ethyl acetate.

Analytic Laboratory Methods

Methyl formate was determined in urea-formaldehyde resin adhesive manufacturing wastewater by direct injection onto a gas chromatography column consisting of 22% Ethofat 60/25 on Chromosorb 101.
NIOSH Method S291. Analyte: Methyl formate. Matrix: Air. Procedure: Gas chromatography, flame ionization detection. Method Evaluation: Method was validated over the range of 108 to 542 mg/cu m using a 3 liter sample. Precision (CVt): 0.065. Interferences: Any compound that has the same retention time as methyl formate at the operating conditions described in this method is an interference.
Method: OSHA PV2041; Procedure: Gas chromatography with flame ionization detector; Analyte: methyl formate; Matrix: air; Detection Limit: 1.16 ppm (2.84 mg/cu m).

Clinical Laboratory Methods

Gas chromatographic technique used for the detection of formic acid by forming the methyl formate derivative and injecting it in the vapor phase, which reduces occurrence of interfering substances. The method is sensitive to 0.5 mg/l and linear to at least 1000 mg/l formic acid; throughout the range of 5 to 1000 mg/l, the coefficient of variation is less than 6%. /Formic acid/

Storage Conditions

Store in cool, dry, well-ventilated location. Seperate from alkalis, oxidizing materials, and moisture. Outside or detached storage is prefered.

Dates

Last modified: 08-15-2023
Xu et al. Vapour-phase gold-surface-mediated coupling of aldehydes with methanol. Nature Chemistry, doi: 10.1038/nchem.467, published online 29 November 2009 http://www.nature.com/nchem

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